

# An In-depth Technical Guide to Ethyl 6-quinolinecarboxylate: Chemical Properties and Structure

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## Compound of Interest

Compound Name: Ethyl 6-quinolinecarboxylate

Cat. No.: B1294812

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Ethyl 6-quinolinecarboxylate** is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in numerous biologically active compounds, and the ethyl ester functionality at the 6-position provides a versatile handle for further synthetic modifications. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **Ethyl 6-quinolinecarboxylate**, tailored for researchers, scientists, and drug development professionals. All quantitative data is presented in structured tables, and a detailed experimental protocol for a common synthetic route is provided.

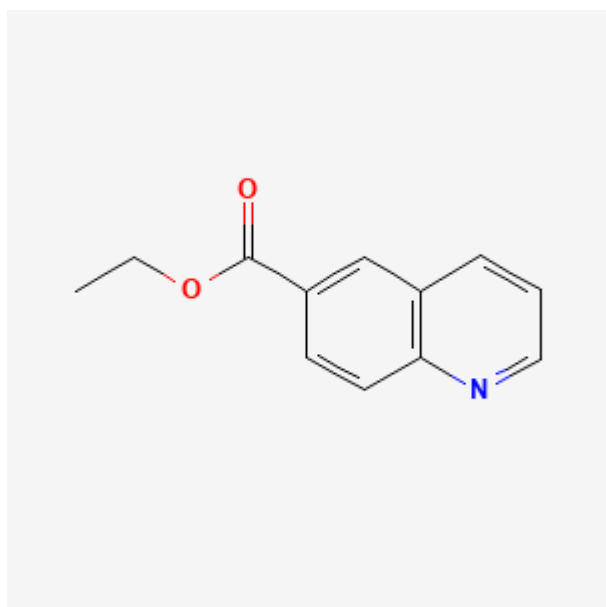
## Chemical Properties and Structure

**Ethyl 6-quinolinecarboxylate** is an off-white solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below. While an experimental melting point is not readily available in the literature, the high melting points of structurally similar compounds suggest that **Ethyl 6-quinolinecarboxylate** is a solid with a relatively high melting point.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>11</sub> NO <sub>2</sub>	[Chem-Impex]
Molecular Weight	201.22 g/mol	[Chem-Impex]
CAS Number	73987-38-9	[Chem-Impex]
Appearance	Off-white powder	[Chem-Impex]
Boiling Point (Predicted)	328.3 °C at 760 mmHg	[Sigma-Aldrich]
Storage Temperature	0-8 °C	[Chem-Impex]

Structure:

The structure of **Ethyl 6-quinolinecarboxylate** consists of a quinoline ring system with an ethyl carboxylate group attached at the 6-position. The quinoline moiety is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring.



**Figure 1.** Chemical structure of **Ethyl 6-quinolinecarboxylate**.

## Spectroscopic Data (Predicted)

While experimental spectra for **Ethyl 6-quinolinecarboxylate** are not readily available in public databases, a prediction of its key spectroscopic features can be made based on the analysis of

its structure and data from analogous compounds.

## **<sup>1</sup>H NMR Spectroscopy (Predicted)**

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the protons of the ethyl group. The chemical shifts ( $\delta$ ) are predicted to be in the following regions:

- Quinoline Protons (Ar-H):  $\sim 7.5 - 9.0$  ppm. The exact shifts and coupling patterns will depend on the electronic environment of each proton on the quinoline ring.
- Ethyl Group (-OCH<sub>2</sub>CH<sub>3</sub>):
  - Methylene Protons (-OCH<sub>2</sub>-): A quartet around 4.4 ppm, due to coupling with the adjacent methyl protons.
  - Methyl Protons (-CH<sub>3</sub>): A triplet around 1.4 ppm, due to coupling with the adjacent methylene protons.

## **<sup>13</sup>C NMR Spectroscopy (Predicted)**

The carbon NMR spectrum will show signals for the ten carbon atoms of the quinoline ring and the two carbons of the ethyl group. The predicted chemical shift ranges are:

- Carbonyl Carbon (C=O):  $\sim 165$  ppm.
- Quinoline Carbons (Ar-C):  $\sim 120 - 150$  ppm.
- Methylene Carbon (-OCH<sub>2</sub>-):  $\sim 61$  ppm.
- Methyl Carbon (-CH<sub>3</sub>):  $\sim 14$  ppm.

## **Infrared (IR) Spectroscopy (Predicted)**

The IR spectrum of **Ethyl 6-quinolinecarboxylate** is expected to exhibit characteristic absorption bands for its functional groups:

- C=O Stretch (Ester): A strong absorption band around  $1720\text{ cm}^{-1}$ .

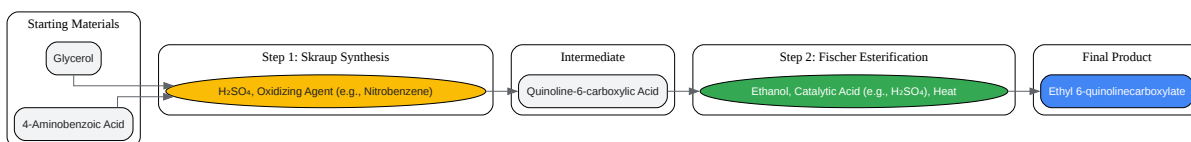
- C-O Stretch (Ester): A strong absorption band in the region of 1250-1300  $\text{cm}^{-1}$ .
- C=N and C=C Stretch (Aromatic Rings): Multiple absorption bands in the 1450-1600  $\text{cm}^{-1}$  region.
- C-H Stretch (Aromatic): Absorption bands above 3000  $\text{cm}^{-1}$ .
- C-H Stretch (Aliphatic): Absorption bands below 3000  $\text{cm}^{-1}$ .

## Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak ( $M^+$ ) at  $m/z = 201$ . Key fragmentation patterns would likely involve the loss of the ethoxy group ( $-\text{OCH}_2\text{CH}_3$ , 45 Da) to give a fragment at  $m/z = 156$ , and the loss of the entire ester group ( $-\text{COOCH}_2\text{CH}_3$ , 73 Da) to give a fragment at  $m/z = 128$  (the quinoline radical cation).

## Synthesis

A common method for the synthesis of quinoline-6-carboxylic acids, which can then be esterified to the corresponding ethyl esters, is the Doebner-von Miller reaction or variations thereof. A plausible synthetic workflow for **Ethyl 6-quinolinecarboxylate** is outlined below.



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Caption: Synthetic pathway for **Ethyl 6-quinolinecarboxylate**.

## Detailed Experimental Protocol: Synthesis of Quinoline-6-carboxylic Acid (Skraup Synthesis)

### Materials:

- 4-Aminobenzoic acid
- Glycerol
- Concentrated Sulfuric Acid
- Nitrobenzene (or another suitable oxidizing agent)
- Ferrous sulfate (optional, to moderate the reaction)

### Procedure:

- In a large, heat-resistant flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 4-aminobenzoic acid while cooling in an ice bath.
- Slowly add glycerol to the mixture with continuous stirring.
- Add the oxidizing agent (e.g., nitrobenzene) and a small amount of ferrous sulfate.
- Heat the mixture gradually and cautiously. The reaction is exothermic and can be vigorous.
- Once the initial vigorous reaction subsides, continue to heat the mixture at reflux for several hours.
- After cooling, pour the reaction mixture into a large volume of cold water.
- Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate) until the product precipitates.
- Collect the crude quinoline-6-carboxylic acid by filtration, wash thoroughly with water, and dry.

- Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.

## Detailed Experimental Protocol: Fischer Esterification to Ethyl 6-quinolinecarboxylate

### Materials:

- Quinoline-6-carboxylic acid
- Absolute Ethanol
- Concentrated Sulfuric Acid (catalyst)

### Procedure:

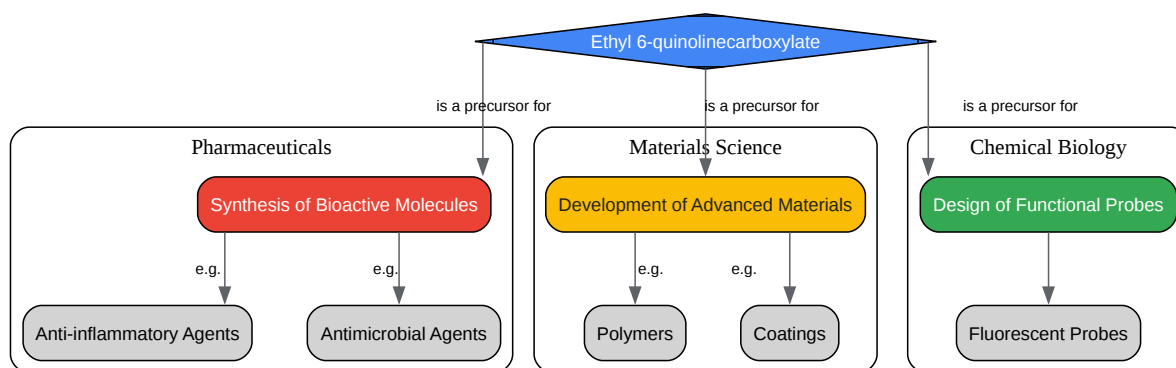
- In a round-bottom flask, dissolve or suspend quinoline-6-carboxylic acid in an excess of absolute ethanol.
- Add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture at reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture and remove the excess ethanol by rotary evaporation.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield pure **Ethyl 6-quinolinecarboxylate**.

## Applications in Research and Drug Development

**Ethyl 6-quinolinecarboxylate** serves as a key intermediate in the synthesis of a wide range of more complex molecules with potential applications in various fields:

- **Pharmaceuticals:** It is a building block for the development of novel anti-inflammatory and antimicrobial agents. The quinoline scaffold is a well-established pharmacophore in many approved drugs.
- **Materials Science:** The compound is utilized in the creation of advanced materials, including polymers and coatings, where the quinoline moiety can enhance properties such as thermal stability and durability.
- **Fluorescent Probes:** Its inherent fluorescence and the ability to be chemically modified make it a candidate for the development of fluorescent probes for biological imaging and sensing applications.

The following diagram illustrates the logical relationship of **Ethyl 6-quinolinecarboxylate** as a versatile building block.



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Caption: Applications of **Ethyl 6-quinolinecarboxylate**.

## Safety Information

**Ethyl 6-quinolinecarboxylate** should be handled with appropriate safety precautions in a laboratory setting. The following hazard statements have been reported:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

It is recommended to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be performed in a well-ventilated area or a fume hood.

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